

# In-Depth Technical Guide: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

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## Compound of Interest

Compound Name:	4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Cat. No.:	B1312227

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## Introduction

**4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine** is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a chloro, a methyl, and a methylsulfonyl group, presents multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the sulfonyl group and the chloro substituent significantly influences the reactivity of the pyrimidine ring, rendering it susceptible to nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in research and development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine** is presented below. It is important to note that while fundamental identifiers are readily available, specific experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature.[\[1\]](#)

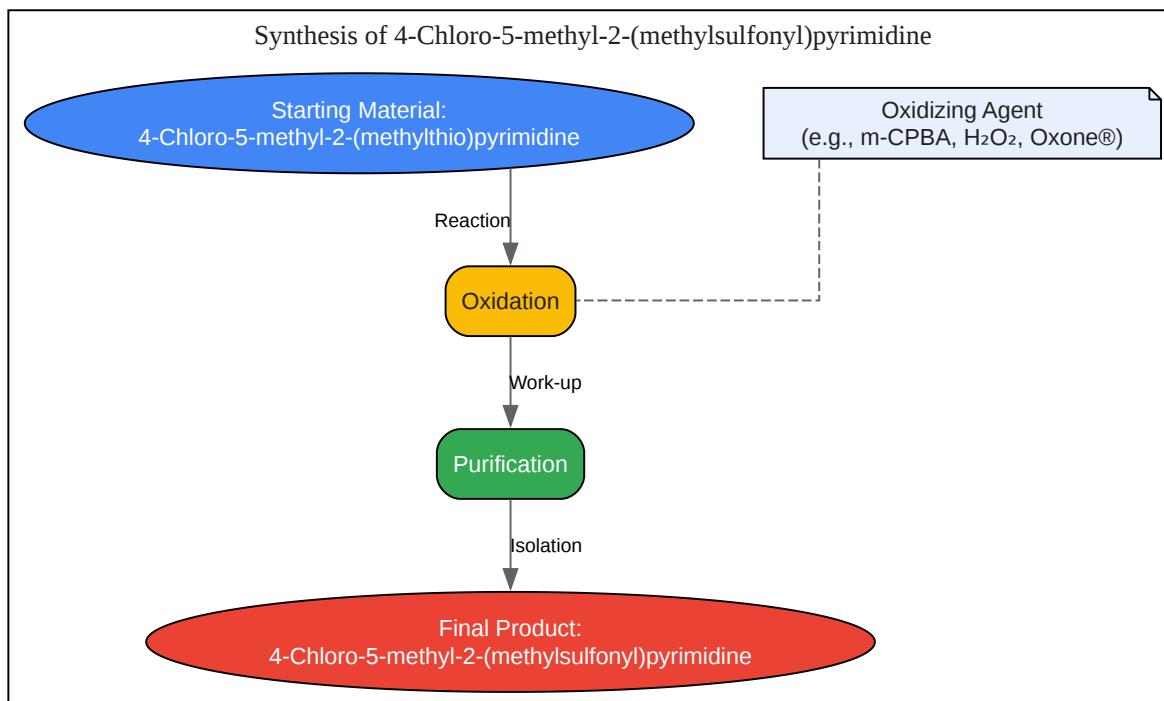
Property	Value	Source
CAS Number	325780-94-7	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	206.65 g/mol	<a href="#">[1]</a>
Melting Point	No data available	<a href="#">[1]</a>
Boiling Point	No data available	<a href="#">[1]</a>
Solubility	No data available	<a href="#">[1]</a>
Appearance	No data available	
Physical State	No data available	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine** is not readily available in the surveyed literature, a general and analogous procedure can be inferred from the synthesis of similar compounds, such as 4-chloro-2-(methylsulfonyl)pyrimidine.[\[2\]](#) The likely synthetic route involves the oxidation of the corresponding methylthio precursor, 4-chloro-5-methyl-2-(methylthio)pyrimidine.

## General Synthesis Workflow

The synthesis would likely proceed as illustrated in the following workflow diagram.



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Caption: General workflow for the synthesis of **4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine**.

## Postulated Experimental Protocol

- Dissolution: Dissolve the starting material, 4-chloro-5-methyl-2-(methylthio)pyrimidine, in a suitable organic solvent such as dichloromethane (DCM) or chloroform.
- Oxidation: Cool the solution in an ice bath and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®, portion-wise while monitoring the temperature.

- Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if necessary. Wash the organic layer with a saturated sodium bicarbonate solution and brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

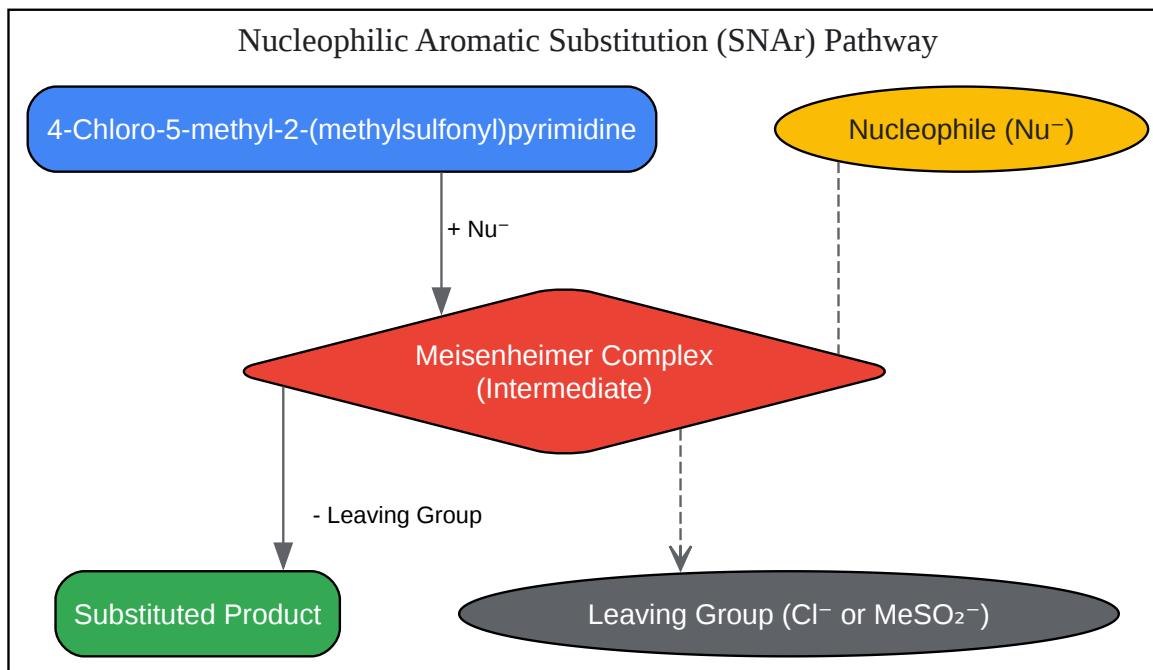
## Reactivity and Chemical Behavior

The chemical reactivity of **4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine** is primarily dictated by the pyrimidine ring system and its substituents. The methylsulfonyl group at the 2-position and the chloro group at the 4-position are excellent leaving groups, making these positions susceptible to nucleophilic aromatic substitution (SNAr).

Studies on related 2-sulfonylpyrimidines have shown that they are highly reactive towards nucleophiles, particularly thiols.<sup>[3]</sup> The rate of these reactions is influenced by the pH of the medium, with faster rates observed at slightly basic pH, which is consistent with a higher concentration of the more nucleophilic thiolate anion.<sup>[3]</sup> The substitution at the 5-position of the pyrimidine ring has been noted to have a significant effect on the reactivity of the molecule.<sup>[3]</sup>

## Nucleophilic Substitution Pathway

The general mechanism for the nucleophilic substitution at the 2- or 4-position of the pyrimidine ring is depicted below.



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Caption: Generalized pathway for nucleophilic substitution on the pyrimidine ring.

## Biological Activity

While the direct biological activity of **4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine** has not been extensively reported, the pyrimidine scaffold is a common feature in many biologically active molecules, including anticancer agents.<sup>[4][5][6]</sup> The reactivity of the sulfonylpyrimidine core towards nucleophiles, such as cysteine residues in proteins, suggests its potential as a covalent inhibitor.<sup>[3]</sup> Further research is required to explore the specific biological targets and pharmacological effects of this compound.

## Conclusion

**4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine** is a reactive heterocyclic compound with potential as a versatile intermediate in organic synthesis and drug discovery. Its key features are the two electrophilic centers on the pyrimidine ring, which are prone to nucleophilic attack. While there is a lack of comprehensive experimental data on its physical properties and

biological activity, its structural similarity to other biologically active pyrimidines warrants further investigation. The synthetic and reactivity information provided in this guide can serve as a valuable resource for researchers interested in exploring the potential of this compound in various scientific disciplines.

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